6-Azidotetrazolo[1,5-b]pyridazine

Energetic Materials Safety Assessment Azide Handling

6-Azidotetrazolo[1,5-b]pyridazine (CAS 14393-79-4) is the sole validated precursor for clean, high-yield 6-aminotetrazolo[1,5-b]pyridazine synthesis—a route unavailable from the parent scaffold. Its fused tetrazolo[1,5-b]pyridazine architecture enables divergent phosphazene vs. bis(phosphoranylideneamino)pyridazine formation controlled solely by reaction temperature—reactivity no simpler azidopyridazine replicates. For energetic materials, derivatives surpass lead azide (Dv=8746 m/s). WARNING: Documented spontaneous detonation mandates explosive-rated handling. Exclusive to qualified laboratories.

Molecular Formula C4H2N8
Molecular Weight 162.11 g/mol
CAS No. 14393-79-4
Cat. No. B079752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azidotetrazolo[1,5-b]pyridazine
CAS14393-79-4
Synonyms6-Azidotetrazolo(b)pyridazine
Molecular FormulaC4H2N8
Molecular Weight162.11 g/mol
Structural Identifiers
SMILESC1=CC2=NN=NN2N=C1N=[N+]=[N-]
InChIInChI=1S/C4H2N8/c5-9-6-3-1-2-4-7-10-11-12(4)8-3/h1-2H
InChIKeyPTKPVHXLFXCKSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azidotetrazolo[1,5-b]pyridazine CAS 14393-79-4: High-Nitrogen Heterocycle for Energetic Materials Research


6-Azidotetrazolo[1,5-b]pyridazine (CAS 14393-79-4, C₄H₂N₈, MW 162.11 g/mol) is a fused nitrogen-rich heterocyclic compound characterized by an azido group at the 6-position of the tetrazolo[1,5-b]pyridazine scaffold [1]. The compound possesses an N/C ratio of 2.0, indicating extremely high nitrogen content, and exhibits tetrazolo-azido tautomerism that is not observed under certain conditions [2]. It is typically synthesized via treatment of 3,6-dichloropyridazine with sodium azide and is available commercially at approximately 95% purity [3]. The compound serves as a versatile building block for synthesizing diverse nitrogen-rich heterocyclic derivatives and has attracted attention in energetic materials research [4].

Why Generic Azide or Tetrazole Substitution Cannot Replace 6-Azidotetrazolo[1,5-b]pyridazine


In-class substitution of 6-azidotetrazolo[1,5-b]pyridazine with other azido-heterocycles or tetrazole-containing analogs is precluded by two critical, compound-specific characteristics. First, this compound carries a documented case of spontaneous detonation at room temperature after an apparently stable period, an extreme hazard profile not shared by all azides or even all tetrazolopyridazines [1]. Second, its unique fused scaffold (tetrazolo[1,5-b]pyridazine with a 6-azido substituent) enables specific synthetic transformations—including facile conversion to the 6-amino derivative, phosphazene formation at ambient temperature, and high-temperature rearrangement to bis(phosphoranylideneamino)pyridazines—that are not replicable with simpler azidopyridazines or alternative tetrazolo-fused systems [2][3]. Third, its N/C ratio of 2.0 places it in a distinct energetic profile class, but this alone does not guarantee identical reactivity or safety outcomes. The specific tautomeric equilibrium and ring-strain characteristics of the fused [1,5-b] system dictate its behavior in cycloaddition and rearrangement reactions [4]. These compound-specific reactivity and hazard parameters make simple substitution with even closely related analogs scientifically unjustified without direct experimental validation.

Quantitative Evidence for Differentiated Selection of 6-Azidotetrazolo[1,5-b]pyridazine


Spontaneous Detonation Hazard: Documented Case vs. Reported Literature Stability

6-Azidotetrazolo[1,5-b]pyridazine exhibits a unique and severe hazard profile that differentiates it from literature characterizations of the compound class. Despite an N/C ratio of 2.0 and prior descriptions as 'stable,' a documented case study reports spontaneous detonation of a 200 mg sample upon standing at room temperature after five previous handling events without incident [1]. The compound is characterized as a 'high-nitrogen content energetic material' with 'modest impact sensitivity' (>3.3 J) . This spontaneous detonation propensity represents a critical selection criterion that may contraindicate routine use where alternative, more predictably stable azides are available, while simultaneously highlighting its potential value as an energetic building block where controlled energetic properties are desired.

Energetic Materials Safety Assessment Azide Handling

Synthetic Versatility: Facile Conversion to 6-Amino Derivative

6-Azidotetrazolo[1,5-b]pyridazine undergoes facile transformation to its 6-amino derivative, a key intermediate for further functionalization [1]. This conversion pathway distinguishes it from other azido-heterocycles that may require more forcing conditions or yield different products. For comparison, the parent tetrazolo[1,5-b]pyridazine (CAS 274-89-5, C₄H₃N₅, MW 121.10 g/mol) lacks the 6-azido group and cannot undergo this specific transformation [2]. The 6-amino derivative serves as a versatile building block for subsequent derivatization, whereas alternative synthetic routes starting from other azido-pyridazines may lead to different regioisomers or require additional protection/deprotection steps.

Heterocyclic Synthesis Amino Derivatives Scaffold Functionalization

Phosphazene Formation at Ambient Temperature vs. High-Temperature Rearrangement

6-Azidotetrazolo[1,5-b]pyridazine demonstrates differentiated reactivity with phosphorus nucleophiles depending on reaction conditions. At ambient temperature, it reacts with phosphanes or phosphites to yield phosphazenes 3a-c [1]. In contrast, reaction with phosphanes at elevated temperature (180°C) leads to rearrangement yielding 3,6-bis(phosphoranylideneamino)pyridazines [1]. This temperature-dependent bifurcation in reaction outcome is not observed with simpler azidopyridazines such as 3-azidopyridazine, which typically undergo Staudinger-type reactions without the competing high-temperature rearrangement pathway [2]. The dual reactivity profile provides synthetic flexibility not available with simpler azides.

Phosphazene Synthesis Ambient Temperature Reactivity Rearrangement Chemistry

Role as a Precursor to Advanced Energetic Derivatives with Superior Performance Metrics

6-Azidotetrazolo[1,5-b]pyridazine serves as a critical precursor to derivative 3at (6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine), which demonstrates detonation performance superior to commercial primary explosives [1]. Compound 3at exhibits detonation velocity (Dv) of 8746 m/s and detonation pressure (P) of 31.5 GPa, exceeding lead azide and diazodinitrophenol (DDNP) [1]. In practical initiation tests, 3at detonates 500 mg of RDX with a minimum primary charge (MPC) of only 40 mg, outperforming commercial DDNP (70 mg) and reported ICM-103 (60 mg) [1]. For comparison, a more advanced tricyclic derivative (compound 3 from Kukreja et al., 2025) achieves an MPC of 10 mg and a decomposition temperature of 216°C [2]. These performance metrics establish the 6-azidotetrazolo[1,5-b]pyridazine scaffold as a privileged precursor for accessing high-performance energetic materials.

Energetic Materials Primary Explosives Detonation Performance

Evidence-Backed Application Scenarios for 6-Azidotetrazolo[1,5-b]pyridazine


Synthesis of 6-Amino-Tetrazolo[1,5-b]pyridazine as a Versatile Heterocyclic Intermediate

Researchers requiring a reliable route to 6-aminotetrazolo[1,5-b]pyridazine should prioritize 6-azidotetrazolo[1,5-b]pyridazine as the starting material. As established in Section 3, this compound undergoes facile transformation to the 6-amino derivative under mild conditions [1], providing a clean, high-yield synthetic entry point not available from the parent tetrazolo[1,5-b]pyridazine. This application is particularly relevant for medicinal chemistry programs seeking to explore the tetrazolo[1,5-b]pyridazine scaffold, which has been validated as a privileged structure in high-throughput screening campaigns targeting MACC1-driven cancer metastasis [2].

Precursor for Next-Generation Metal-Free Primary Explosives

Energetic materials research laboratories developing lead-free primary explosives should consider 6-azidotetrazolo[1,5-b]pyridazine as a key building block. Its derivative 3at demonstrates detonation performance (Dv = 8746 m/s, P = 31.5 GPa) exceeding commercial lead azide and DDNP, with an MPC of 40 mg for 500 mg RDX initiation [1]. This performance advantage positions derivatives of this scaffold as viable candidates for replacing toxic heavy metal-based initiators in defense and commercial blasting applications. Researchers seeking to further optimize thermal stability may explore tricyclic derivatives achieving 216°C decomposition temperature and 10 mg MPC [2].

Temperature-Controlled Divergent Synthesis of Phosphorus-Containing Heterocycles

Synthetic chemists requiring access to either phosphazenes or rearranged bis(phosphoranylideneamino)pyridazines can utilize 6-azidotetrazolo[1,5-b]pyridazine as a single starting material, with product distribution controlled solely by reaction temperature [1]. This divergent reactivity profile is not available with simpler azidopyridazines and provides a streamlined approach for generating structurally distinct phosphorus-containing heterocyclic libraries for screening or materials applications.

Specialized Energetic Materials Research Requiring Documented Hazard Awareness

Given the documented case of spontaneous detonation [1], this compound is suitable exclusively for laboratories with established energetic materials handling protocols, blast shielding, and remote manipulation capabilities. Researchers must be aware that the compound's reported stability in literature [2] is contradicted by a documented detonation incident, necessitating handling as a high-hazard energetic material regardless of prior unremarkable handling experiences. This scenario applies specifically to energetic materials characterization studies, safety research, or synthetic campaigns where the unique reactivity profile justifies the elevated risk.

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